molecular formula C15H13N3O4S2 B2540877 3-(ethylsulfonyl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 1226438-87-4

3-(ethylsulfonyl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No. B2540877
CAS RN: 1226438-87-4
M. Wt: 363.41
InChI Key: WTKQXDFAYQNWRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(ethylsulfonyl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as ESOB, and it has been synthesized using various methods. The purpose of

Scientific Research Applications

Cardiac Electrophysiological Activity

Research has shown that N-substituted imidazolylbenzamides and benzene-sulfonamides exhibit potent cardiac electrophysiological activity, indicating their potential as class III antiarrhythmic agents. These compounds have shown efficacy comparable to that of known clinical trial candidates, suggesting their utility in developing novel therapeutics for arrhythmias (Morgan et al., 1990).

Antimicrobial and Antioxidant Activities

Derivatives of 1,3,4-oxadiazole have been synthesized and characterized, revealing significant antimicrobial and antioxidant properties. These compounds have shown effectiveness against bacteria such as Staphylococcus aureus and also exhibited potent antioxidant activity, highlighting their potential in developing new antimicrobial and antioxidant agents (Karanth et al., 2019).

Anticancer Evaluation

A series of N-substituted benzamides incorporating the 1,3,4-oxadiazole ring system have been evaluated for their anticancer activity against various cancer cell lines. Some derivatives have shown higher anticancer activities than reference drugs, suggesting their potential application in cancer therapy (Ravinaik et al., 2021).

Molecular Docking Studies for COVID-19 Drug Research

Sulfonamide derivatives have been explored for their potential as COVID-19 therapeutic agents through computational calculations and molecular docking studies. These studies have identified compounds with promising antimalarial activity, which were also investigated for their interactions with SARS-CoV-2 proteins, indicating the role of such compounds in the search for COVID-19 treatments (Fahim & Ismael, 2021).

Corrosion Inhibition

Compounds incorporating the 1,3,4-oxadiazole structure have been studied for their corrosion inhibition properties on mild steel in acidic environments. These studies provide insight into the physicochemical interactions responsible for their inhibitory effects, suggesting their application in protecting metals from corrosion (Ammal et al., 2018).

properties

IUPAC Name

3-ethylsulfonyl-N-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4S2/c1-2-24(20,21)12-5-3-4-10(8-12)13(19)16-15-18-17-14(22-15)11-6-7-23-9-11/h3-9H,2H2,1H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTKQXDFAYQNWRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(ethylsulfonyl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzamide

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